Olfactory Threshold Comparison: Isoamyl Butyrate vs. Ethyl Butyrate and Isoamyl Acetate
In a 46% ethanol/water model solution, isoamyl butyrate exhibits a significantly lower odor detection threshold (20 µg/L) compared to the widely used flavor ester ethyl butyrate (81.5 µg/L) [1]. This 4.1-fold difference in threshold means that isoamyl butyrate can achieve the same perceived odor intensity at a much lower concentration. While its threshold is also lower than isoamyl acetate (93.93 µg/L) [1], it is this specific advantage over ethyl butyrate, a common alternative, that offers a direct cost-benefit for formulators.
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 20 µg/L |
| Comparator Or Baseline | Ethyl butyrate: 81.5 µg/L |
| Quantified Difference | Isoamyl butyrate threshold is 4.1x lower than ethyl butyrate |
| Conditions | 46% ethanol/water solution (v/v) |
Why This Matters
This directly translates to a lower cost-in-use for achieving equivalent flavor impact, providing a quantifiable economic and sensory advantage over ethyl butyrate in formulation.
- [1] Wang, J., Yuan, C., Gao, X., Kang, Y., Huang, M., Wu, J., Liu, Y., Zhang, J., Li, H., & Zhang, Y. (2020). Characterization of key aroma compounds in Huangjiu from northern China by sensory-directed flavor analysis. Foods, 9(2), 183. View Source
